YE120

Descripción

Propiedades

IUPAC Name |

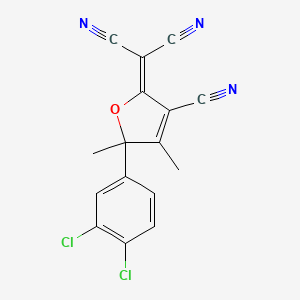

2-[3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2N3O/c1-9-12(8-21)15(10(6-19)7-20)22-16(9,2)11-3-4-13(17)14(18)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWZFAPYKOARNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C#N)C#N)OC1(C)C2=CC(=C(C=C2)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

YE120 GPR35 agonist mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of YE120, a GPR35 Agonist For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 35 (GPR35) is a class A orphan GPCR expressed predominantly in the gastrointestinal tract and immune cells.[1][2] Its involvement in various physiological and pathophysiological processes, including inflammation, metabolic disorders, and cancer, has made it a compelling target for drug discovery.[3][4] this compound is a small-molecule agonist of GPR35 used as a research tool to investigate the receptor's biological functions and signaling pathways.[5] This guide provides a detailed overview of the mechanism of action of this compound, focusing on its interaction with GPR35, downstream signaling cascades, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound functions as an agonist by binding to the orthosteric site of GPR35.[5] This binding event induces a conformational change in the receptor, which facilitates its interaction with intracellular signaling partners, primarily heterotrimeric G proteins and β-arrestins.[5] GPR35 is known to couple with multiple G protein subtypes, predominantly Gαi/o and Gα12/13, initiating distinct downstream signaling cascades.[6][7]

This compound exhibits biased agonism, meaning it preferentially activates certain signaling pathways over others. It is a potent activator of G protein-mediated signaling while acting as a less potent partial agonist for β-arrestin recruitment.[5] This characteristic suggests that this compound may favor G protein-biased signaling, a feature that is increasingly explored in drug development to achieve more targeted therapeutic effects.[5][8]

Quantitative Data: Potency and Efficacy of this compound

The activity of this compound has been quantified using various in vitro cellular assays. The following table summarizes the key potency (EC₅₀) values, which represent the concentration of this compound required to elicit a half-maximal response.

| Assay Type | Parameter | Value | Cell Line | Description | Citation |

| Dynamic Mass Redistribution (DMR) | EC₅₀ | ~32 nM | HT-29 (endogenous) | Measures global cellular changes upon receptor activation, largely reflecting G protein signaling. | [5] |

| β-Arrestin Recruitment | EC₅₀ | ~10.2 µM | Engineered U2OS/HEK293 | Measures the recruitment of β-arrestin to the activated receptor. | [5] |

GPR35 Signaling Pathways

Upon activation by an agonist such as this compound, GPR35 initiates several downstream signaling pathways.

G Protein-Dependent Signaling

GPR35 primarily couples to Gαi/o and Gα12/13 proteins.[6][9]

-

Gαi/o Pathway : Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase (AC), which decreases intracellular cyclic AMP (cAMP) levels.[6][7] This can subsequently dampen signaling pathways dependent on Protein Kinase A (PKA).[9]

-

Gα12/13 Pathway : Coupling to Gα12/13 activates the small GTPase RhoA, which influences the actin cytoskeleton, cell shape, and motility.[7][9]

Caption: GPR35 G protein-dependent signaling pathways.

β-Arrestin-Dependent Signaling

Agonist binding also promotes the phosphorylation of GPR35 by G protein-coupled receptor kinases (GRKs). This phosphorylated receptor then serves as a docking site for β-arrestin proteins.[3] The recruitment of β-arrestin not only desensitizes the G protein signal but also initiates a separate wave of G protein-independent signaling by acting as a scaffold for other proteins, such as those in the ERK1/2 pathway.[3][6] this compound is a partial agonist for this pathway.[5]

Caption: GPR35 β-arrestin-dependent signaling pathway.

Experimental Protocols

Characterization of GPR35 agonists like this compound relies on robust and reproducible in vitro assays. Below are detailed methodologies for key experiments.

Experimental Workflow: General Cell-Based Assay

The general workflow for testing a compound's effect on GPR35 in a cell-based assay involves several key steps from cell culture to data analysis.

Caption: General workflow for a cell-based GPCR functional assay.

Protocol 1: β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay quantifies the interaction between GPR35 and β-arrestin upon agonist stimulation using an enzyme fragment complementation (EFC) technology.[10][11]

Objective: To measure the potency and efficacy of this compound in inducing GPR35-β-arrestin interaction.

Materials:

-

PathHunter® cells co-expressing GPR35 tagged with a ProLink™ (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (DiscoverX).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS).

-

This compound and reference agonist (e.g., Zaprinast).

-

PathHunter® Detection Reagents (Galacton Star® Substrate, Emerald II™ Enhancer).

-

Opaque, white-walled, clear-bottom 96- or 384-well microplates.

-

Luminescence plate reader.

Methodology:

-

Cell Plating: Seed the PathHunter® cells into the microplates at a pre-optimized density and incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer. Ensure the final solvent (e.g., DMSO) concentration is constant across all wells and does not exceed 0.5%.

-

Agonist Stimulation: Remove the culture medium from the cells and add the prepared compound dilutions.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.[12]

-

Signal Detection:

-

Allow the plate and detection reagents to equilibrate to room temperature.

-

Prepare the working detection solution according to the manufacturer's protocol.

-

Add the detection solution to each well.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

-

Data Acquisition: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Normalize the data to a vehicle control. Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.

Protocol 2: Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following GPCR activation. Since GPR35 does not natively couple strongly to the Gαq pathway (which directly mobilizes calcium), this assay often involves co-transfection of a promiscuous Gα protein, such as Gα16, to redirect the signal from any G protein subtype to the calcium pathway.[13]

Objective: To assess GPR35 activation by measuring downstream calcium release.

Materials:

-

HEK293T cells.

-

Expression vectors for human GPR35 and a promiscuous Gα protein (e.g., Gα16).

-

Transfection reagent (e.g., PEI).

-

Culture medium (e.g., DMEM with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

-

Assay Buffer (e.g., HBSS with 20 mM HEPES).

-

Probenecid (B1678239) (an anion-exchange transport inhibitor to prevent dye leakage).

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR®, FlexStation®).

Methodology:

-

Transfection: Co-transfect HEK293T cells with the GPR35 and Gα16 expression vectors.

-

Cell Plating: 24 hours post-transfection, seed the cells into the microplates and incubate overnight.

-

Dye Loading:

-

Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.

-

Remove the culture medium and add the dye loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer in a separate compound plate.

-

Calcium Measurement:

-

Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

-

Configure the instrument to add the compound dilutions from the source plate to the cell plate while simultaneously recording the fluorescence signal.

-

Continue recording the fluorescence kinetically for 2-3 minutes to capture the peak response.

-

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot this value against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀.

Conclusion

This compound is a valuable pharmacological tool for elucidating the complex biology of GPR35. Its mechanism of action is characterized by binding to the orthosteric site of GPR35, leading to the activation of multiple downstream signaling pathways. Notably, this compound displays biased agonism, with significantly higher potency for G protein-mediated signaling compared to β-arrestin recruitment.[5] A thorough understanding of its mechanism, supported by quantitative in vitro assays, is critical for researchers using this compound to probe the roles of GPR35 in health and disease and for professionals in the early stages of drug development targeting this receptor.

References

- 1. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]

- 2. Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 4. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are GPR35 agonists and how do they work? [synapse.patsnap.com]

- 8. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial Remodeling and Ischemic Protection by G-protein coupled receptor 35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

YE120: A Technical Guide for Researchers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

YE120 is a potent and selective small-molecule agonist for the G protein-coupled receptor 35 (GPR35), an orphan receptor that has garnered significant interest as a therapeutic target in a range of diseases.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in research, with a focus on experimental protocols and data presentation to aid drug development professionals.

Core Compound Details and Activity

This compound has been identified as a GPR35 agonist through various in vitro assays, demonstrating notable potency. Its activity is most pronounced in Dynamic Mass Redistribution (DMR) assays, which measure global cellular responses upon receptor activation.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Dynamic Mass Redistribution (DMR) | HT-29 | EC50 | 32 nM | --INVALID-LINK-- |

| β-arrestin Translocation | Tango GPR35-bla U2OS | EC50 | 10.2 µM | --INVALID-LINK-- |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating GPR35. Upon activation, GPR35 couples to multiple G protein families, primarily Gαi/o and Gα12/13, and also engages the β-arrestin pathway.[1][3] This leads to the modulation of several downstream signaling cascades.

-

Gαi/o Pathway: Activation of the Gαi/o subunit typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can subsequently impact the activity of protein kinase A (PKA) and modulate downstream signaling pathways such as the MAPK/ERK pathway.[1]

-

Gα12/13 Pathway: Coupling to Gα12/13 proteins activates the RhoA signaling pathway, which plays a crucial role in regulating the actin cytoskeleton, cell shape, and motility.[1]

-

β-arrestin Pathway: Following agonist binding, GPR35 can recruit β-arrestins. This not only leads to receptor desensitization and internalization but also initiates G protein-independent signaling cascades that can influence pathways like the MAPK/ERK and NF-κB pathways, which are central to inflammatory responses.[3]

The activation of these distinct pathways highlights the potential for biased agonism, where different ligands could selectively activate one pathway over another, leading to tailored therapeutic effects.

GPR35 Signaling Pathway Diagram

Caption: GPR35 signaling initiated by this compound.

Research Applications and Therapeutic Potential

This compound serves as a valuable research tool for elucidating the physiological and pathological roles of GPR35. The receptor's expression in immune cells, the gastrointestinal tract, and the nervous system suggests its involvement in a variety of disease processes.[1]

-

Inflammation: GPR35 is highly expressed in immune cells, and its activation has been shown to modulate inflammatory responses.[1] This makes GPR35 agonists like this compound potential therapeutic agents for inflammatory conditions such as inflammatory bowel disease (IBD) and asthma.[1]

-

Metabolic Disorders: The presence of GPR35 in the gastrointestinal tract suggests a role in regulating gut motility and energy homeostasis.[1] Research is ongoing to determine if GPR35 agonists can be beneficial in managing obesity and type 2 diabetes.[1]

-

Cancer: Some studies have indicated that GPR35 expression is altered in certain cancers, and its activation may influence tumor growth and metastasis.[1]

-

Wound Healing: In vitro studies have shown that this compound can promote wound closure in colonic and intestinal epithelial cell monolayers. This effect can be blocked by a GPR35 antagonist, confirming the receptor's involvement in this process.

While in vivo studies specifically using this compound are not yet widely published, research with other GPR35 agonists in animal models of inflammation and metabolic diseases supports the continued investigation of this target.[4][5][6]

Experimental Protocols

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures the redistribution of cellular matter upon receptor activation, providing a holistic view of the cellular response.[7]

Principle: A resonant waveguide grating biosensor detects changes in the local refractive index near the sensor surface where cells are attached. Ligand binding to a GPCR initiates a series of intracellular events that cause a redistribution of cellular components, which is detected as a shift in the resonant wavelength.[7]

Protocol Outline:

-

Cell Seeding: Plate a GPR35-expressing cell line (e.g., HT-29) onto the biosensor microplates and culture overnight to form a confluent monolayer.[8]

-

Cell Starvation (Optional): To reduce background signaling, cells can be serum-starved for a few hours prior to the assay.

-

Baseline Measurement: Wash the cells with a serum-free buffer and allow them to equilibrate in the biosensor reader to establish a stable baseline.[9]

-

Compound Addition: Prepare serial dilutions of this compound and add them to the wells.

-

Data Acquisition: Monitor the change in resonant wavelength in real-time for a defined period (e.g., 60-120 minutes).

-

Data Analysis: Plot the dose-response curve to determine the EC50 value.

β-arrestin Translocation Assay

This assay measures the recruitment of β-arrestin to the activated GPR35, a key step in receptor desensitization and G protein-independent signaling.

Principle: This protocol utilizes an enzyme fragment complementation system. GPR35 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced interaction of GPR35 and β-arrestin, the two enzyme fragments complement each other to form an active enzyme, which hydrolyzes a substrate to produce a detectable signal (e.g., chemiluminescence).[10]

Protocol Outline:

-

Cell Seeding: Plate cells stably co-expressing the tagged GPR35 and β-arrestin constructs into a microplate and incubate overnight.[10]

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor-β-arrestin interaction.[10]

-

Signal Detection: Add the substrate and detection reagents, and measure the signal (e.g., chemiluminescence) using a plate reader.

-

Data Analysis: Generate a dose-response curve to calculate the EC50.

Scratch Wound Healing Assay

This assay is used to assess the effect of this compound on cell migration, a process relevant to wound healing and cancer metastasis.

Principle: A "scratch" or cell-free area is created in a confluent cell monolayer. The rate of cell migration to close the scratch is monitored over time.

Protocol Outline:

-

Cell Seeding: Seed cells (e.g., YAMC or IEC-6) in a multi-well plate and grow to form a confluent monolayer.

-

Scratch Creation: Use a sterile pipette tip to create a uniform scratch down the center of each well.

-

Treatment: Wash the wells to remove detached cells and replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.

-

Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at each time point. Calculate the percentage of wound closure over time to determine the effect of this compound on cell migration.

Experimental Workflow Diagram

Caption: Workflow for key in vitro experiments with this compound.

Conclusion

This compound is a potent GPR35 agonist that serves as a critical tool for investigating the biology of this receptor. Its ability to modulate multiple signaling pathways underscores the potential of GPR35 as a therapeutic target for a variety of diseases. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the therapeutic applications of this compound and other GPR35 modulators in drug discovery and development.

References

- 1. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Animal Models of Diabetes and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic disorders animal models [ibd-biotech.com]

- 6. Oral administration of the selective GPR120/FFA4 agonist compound A is not effective in alleviating tissue inflammation in mouse models of prototypical autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of dynamic mass redistribution technology for pharmacological studies of recombinant and endogenously expressed g protein-coupled receptors [pubmed.ncbi.nlm.nih.gov]

- 8. A Dynamic Mass Redistribution Assay for the Human Sweet Taste Receptor Uncovers G-Protein Dependent Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dynamic Mass Redistribution Assays Decode Surface Influence on Signaling of Endogenous Purinergic P2Y Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A20 prevents inflammasome-dependent arthritis by inhibiting macrophage necroptosis through its ZnF7 ubiquitin-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

Activating the GPR35 Signaling Pathway: A Technical Guide for Researchers

An In-depth Examination of the G-protein Coupled Receptor 35 and the Pharmacological Profile of its Agonist, YE120

Introduction

G-protein coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a therapeutic target for a spectrum of diseases, including inflammatory bowel disease, cardiovascular disorders, and cancer.[1][2] Its high expression in the gastrointestinal tract and various immune cells, such as macrophages, neutrophils, and T-cells, underscores its potential role in modulating inflammatory and immune responses.[3][4] The activation of GPR35 initiates a complex and multifaceted signaling cascade, primarily through coupling with Gαi/o and Gα12/13 G-protein subunits, as well as through β-arrestin-mediated pathways.[5][6] This guide provides a comprehensive technical overview of the GPR35 signaling pathway, with a specific focus on its activation by the synthetic agonist this compound.

This compound, a small molecule agonist, has been instrumental in elucidating the function of GPR35.[7][8] This document will detail the downstream signaling events following GPR35 activation, present quantitative data on agonist activity, and provide detailed experimental protocols for key assays used in GPR35 research.

GPR35 Signaling Pathways

Upon agonist binding, GPR35 undergoes a conformational change that facilitates its interaction with intracellular signaling partners. The subsequent signaling events are diverse and can be broadly categorized into G-protein dependent and β-arrestin-dependent pathways. The specific cellular response is context-dependent, varying with cell type and the specific agonist.[5]

G-protein Dependent Signaling

GPR35 primarily couples to two families of heterotrimeric G-proteins: Gαi/o and Gα12/13.[6]

-

Gαi/o Pathway: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can subsequently modulate the activity of downstream effectors such as Protein Kinase A (PKA) and can influence the MAPK/ERK signaling cascade.[5][9]

-

Gα12/13 Pathway: Coupling to Gα12/13 activates the RhoA signaling pathway, which is a key regulator of the actin cytoskeleton. This pathway is crucial for processes such as cell migration and cytoskeletal reorganization.[9][10]

β-Arrestin Dependent Signaling

Following agonist-induced phosphorylation by G-protein coupled receptor kinases (GRKs), GPR35 can recruit β-arrestins. This interaction not only mediates receptor desensitization and internalization but also initiates a distinct wave of signaling. β-arrestin can act as a scaffold for various signaling proteins, including components of the MAPK/ERK pathway, leading to sustained signaling from intracellular compartments.[5]

The agonist this compound has been shown to exhibit partial agonism in β-arrestin recruitment assays, suggesting it may favor G-protein-biased signaling under certain conditions.[7] This phenomenon of "biased agonism," where a ligand preferentially activates one signaling pathway over another, is a critical consideration in drug development for GPR35.[5]

Quantitative Data on GPR35 Agonists

The potency and efficacy of GPR35 agonists are typically evaluated using a variety of in vitro assays. The following table summarizes the reported EC50 values for this compound and other common GPR35 agonists in Dynamic Mass Redistribution (DMR) and β-arrestin recruitment assays.

| Compound | Assay Type | Cell Line | EC50 | Reference |

| This compound | Dynamic Mass Redistribution (DMR) | HT-29 | ~32 nM | [7] |

| This compound | β-Arrestin Recruitment | CHO-K1 (human GPR35) | ~10.2 µM | [7] |

| Zaprinast | β-Arrestin Recruitment | HEK293 (human GPR35) | ~5.4 - 5.76 µM | [11] |

| Pamoic Acid | β-Arrestin Recruitment | CHO-K1 (human GPR35) | Low Potency | [5] |

| Compound 1 | β-Arrestin Recruitment (PathHunter) | CHO-K1 (human GPR35) | pEC50 = 7.59 ± 0.05 | [12] |

| Compound 1 | Gαq-i5 Ca2+ Assay | HEK293 | pEC50 = 8.36 ± 0.05 | [12] |

Experimental Protocols

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures the redistribution of cellular matter upon receptor activation, providing an integrated readout of cellular signaling.[13]

Principle: Agonist binding to GPR35 initiates a cascade of intracellular events that alter the local density and organization of cellular components. These changes are detected as a shift in the resonant wavelength of light passing through a biosensor integrated into the bottom of the cell culture plate.

Detailed Methodology:

-

Cell Culture:

-

Culture cells endogenously expressing GPR35 (e.g., HT-29) or a cell line stably overexpressing the receptor in a 384-well biosensor microplate.

-

Seed cells at a density that results in a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in a suitable assay buffer to create a concentration range for generating a dose-response curve.

-

-

Assay Procedure:

-

Wash the cell monolayer with assay buffer to remove serum components.

-

Equilibrate the plate to the desired assay temperature (typically 28-37°C) in the DMR instrument.

-

Establish a stable baseline reading for each well.

-

Add the diluted compounds to the wells and immediately begin recording the DMR signal in real-time.

-

Monitor the response for a duration sufficient to capture the full kinetic profile (typically 30-60 minutes).

-

-

Data Analysis:

-

Plot the DMR signal (in picometers) as a function of time.

-

For dose-response analysis, use the peak or endpoint DMR signal for each concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This assay quantifies the interaction between GPR35 and β-arrestin upon agonist stimulation using enzyme fragment complementation (EFC).

Principle: GPR35 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, leading to the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[14]

Detailed Methodology:

-

Cell Culture:

-

Use a cell line stably co-expressing the GPR35-ProLink fusion and the β-arrestin-Enzyme Acceptor fusion (e.g., PathHunter® β-Arrestin CHO-K1 GPR35 cells).

-

Plate the cells in a 384-well white, solid-bottom assay plate and incubate overnight.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in an appropriate assay buffer.

-

-

Assay Procedure:

-

Add the diluted compounds to the cells.

-

Incubate the plate for 60-90 minutes at 37°C.

-

Prepare the detection reagent according to the manufacturer's instructions (contains the enzyme substrate).

-

Add the detection reagent to each well.

-

Incubate at room temperature for 60 minutes to allow for signal development.

-

-

Data Acquisition and Analysis:

-

Measure the chemiluminescent signal using a plate reader.

-

Normalize the data to a vehicle control (0% activation) and a maximal concentration of a reference agonist (100% activation).

-

Plot the normalized response against the logarithm of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50.

-

Visualizations

GPR35 Signaling Pathway Diagram

Caption: GPR35 signaling upon activation by this compound.

Experimental Workflow for GPR35 Agonist Characterization

Caption: Workflow for characterizing a novel GPR35 agonist.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a novel GPR35 agonist with high and equipotent species potency for oral treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are GPR35 agonists and how do they work? [synapse.patsnap.com]

- 5. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medkoo.com [medkoo.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel Role of GPR35 (G-Protein–Coupled Receptor 35) in the Regulation of Endothelial Cell Function and Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Biological Activity of YE120 on GPR35

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the synthetic small molecule YE120 on the G protein-coupled receptor 35 (GPR35). It includes a summary of its pharmacological properties, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to this compound and GPR35

G protein-coupled receptor 35 (GPR35) is a Class A orphan GPCR predominantly expressed in the gastrointestinal tract and various immune cells, making it a potential therapeutic target for inflammatory and metabolic diseases.[1][2][3] this compound, with the chemical name 2-[3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethyl-2(5H)-furanylidene]-propanedinitrile, has been identified as a potent synthetic agonist for GPR35.[1][4] It is widely used as a research tool to investigate the complex biology of GPR35 and its role in cellular processes such as inflammation, wound repair, and oncogenic signaling.[1][5][6] Studies have shown that this compound, along with other GPR35 agonists, can promote wound repair in mouse colon epithelial cells by increasing fibronectin expression and ERK phosphorylation.[1][2][4][7]

Quantitative Pharmacological Data

This compound demonstrates biased agonism, showing significantly different potencies in assays measuring G protein-dependent signaling versus those measuring β-arrestin recruitment. This suggests that this compound may preferentially activate G protein-mediated pathways over β-arrestin-mediated pathways.[5]

| Parameter | Assay Type | Cell Line | Value | Reference |

| EC₅₀ | Dynamic Mass Redistribution (DMR) | HT-29 | ~32 nM | [4][5] |

| EC₅₀ | β-Arrestin Recruitment | - | ~10.2 µM | [5] |

GPR35 Signaling Pathways Activated by this compound

GPR35 is known to couple with multiple G protein families, primarily Gαi/o and Gα12/13.[2] Activation by an agonist like this compound triggers a cascade of downstream events. The binding of this compound to the orthosteric site of GPR35 induces conformational changes that lead to G protein coupling.[5] This can result in the activation of pathways such as the Extracellular signal-Regulated Kinase (ERK1/2) pathway, which is crucial for processes like cell migration and wound healing.[1][2] Concurrently, agonist binding can also promote the recruitment of β-arrestin 2, which can lead to receptor internalization and desensitization, as well as scaffolding for other G protein-independent signaling pathways.[1][4]

Experimental Protocols

The characterization of this compound's activity on GPR35 relies on various in-vitro assays. Below are detailed methodologies for key experiments.

This assay measures the recruitment of β-arrestin to the activated GPR35 receptor, a hallmark of GPCR activation and subsequent desensitization.[8][9]

-

Objective: To quantify the potency (EC₅₀) of this compound in inducing the GPR35/β-arrestin interaction.

-

Cell Line: HEK293T cells.

-

Materials:

-

HEK293T cells

-

Expression plasmids: GPR35 tagged with eYFP (energy acceptor) and β-arrestin 2 tagged with Renilla luciferase (RLuc, energy donor).[9]

-

Transfection reagent (e.g., PEI).

-

Assay buffer (e.g., HBSS).

-

Coelenterazine (B1669285) h (luciferase substrate).

-

This compound compound series.

-

White 96-well microplates.

-

Luminescence plate reader capable of dual-emission reading (e.g., for BRET).

-

-

Methodology:

-

Transfection: Co-transfect HEK293T cells with the GPR35-eYFP and β-arrestin-RLuc plasmids at an optimal ratio (e.g., 4:1).[9] Culture for 24-48 hours to allow protein expression.

-

Cell Plating: Harvest the transfected cells and seed them into white, clear-bottom 96-well plates at a density of approximately 50,000 cells per well.[9]

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (e.g., DMSO).

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Add the coelenterazine h substrate to all wells and incubate in the dark for 5-10 minutes.

-

Add the this compound serial dilutions to the respective wells.

-

Immediately measure the luminescence at two wavelengths (e.g., ~475 nm for RLuc and ~530 nm for eYFP) using a BRET-compatible plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the emission intensity of the acceptor (e.g., eYFP) by the emission intensity of the donor (e.g., RLuc).

-

Plot the BRET ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

-

This functional assay is used to measure G protein-dependent signaling, typically Gαq or Gαi/o pathways that lead to an increase in intracellular calcium.[10][11][12] Since GPR35 can couple to Gαi, this assay often requires co-expression of a promiscuous or chimeric G protein (like Gα₁₆ or Gαqi5) to redirect the signal towards calcium release.[12][13][14]

-

Objective: To determine if this compound can activate GPR35 to induce a G protein-mediated calcium flux.

-

Cell Line: CHO or HEK293T cells.

-

Materials:

-

Cells stably or transiently expressing GPR35 and a promiscuous G protein (e.g., Gαqi5).[13][14]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12]

-

Pluronic F-127.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound compound series.

-

Black, clear-bottom 96- or 384-well microplates.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[11][12]

-

-

Methodology:

-

Cell Plating: Seed the engineered cells into black, clear-bottom microplates and grow to confluence.

-

Dye Loading: Prepare a loading buffer containing the Fluo-4 AM dye and Pluronic F-127. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C in the dark.

-

Compound Plate Preparation: Prepare a separate plate with serial dilutions of this compound.

-

Measurement:

-

Place both the cell plate and the compound plate into the fluorescence imaging plate reader.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

The instrument automatically adds the this compound from the compound plate to the cell plate.

-

Immediately measure the change in fluorescence intensity over time (typically 2-3 minutes).

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Plot the response against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to calculate the EC₅₀.

-

-

Summary and Conclusion

This compound is a valuable pharmacological tool for the study of GPR35. Its characterization through a variety of in-vitro assays has revealed it to be a potent, biased agonist. The quantitative data show a clear preference for G protein-mediated signaling pathways (as indicated by the nanomolar potency in DMR assays) over β-arrestin recruitment (micromolar potency).[5] This profile makes this compound particularly useful for dissecting the distinct downstream consequences of G protein versus β-arrestin signaling in GPR35-expressing cells. The detailed protocols provided herein serve as a guide for researchers aiming to replicate or build upon these findings, facilitating further exploration of GPR35 as a therapeutic target in inflammatory and metabolic disorders.

References

- 1. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GPR35 - GPCR/G protein - BioCrick [biocrick.com]

- 4. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 5. medkoo.com [medkoo.com]

- 6. GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]

- 9. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Chemical Synthesis of YE120: A Potent GPR35 Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of YE120, a potent agonist of the G protein-coupled receptor 35 (GPR35). This compound, chemically identified as 2-(3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2(5H)-ylidene)malononitrile, was identified through a high-throughput screening campaign utilizing a dynamic mass redistribution (DMR) assay. This document details the experimental protocols for the key assays used in its discovery and characterization, presents its biological activity data in a structured format, and outlines its known signaling pathways. While a detailed, step-by-step chemical synthesis protocol is not publicly available, the general synthetic strategy is described. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery who are interested in GPR35 and its agonists.

Discovery of this compound

This compound was identified as a potent GPR35 agonist through a screening of a compound library using a dynamic mass redistribution (DMR) assay with the native human colon carcinoma cell line HT-29, which endogenously expresses GPR35.[1][2][3][4] The discovery of this compound and a series of related 2-(4-methylfuran-2(5H)-ylidene)malononitrile derivatives provided a novel chemical scaffold for the development of GPR35-targeted therapeutics.[1][2][3][4] The agonist activity of this compound at GPR35 was further confirmed through several orthogonal assays, including β-arrestin translocation assays, receptor internalization studies, and GPR35 knockdown experiments using RNA interference.[1][2][3][4]

Biological Activity

This compound exhibits high potency as a GPR35 agonist. The quantitative biological activity data for this compound is summarized in the table below.

| Assay Type | Cell Line | Parameter | Value | Reference(s) |

| Dynamic Mass Redistribution (DMR) | HT-29 | EC50 | 32.5 ± 1.7 nM | [1][3] |

| β-Arrestin Translocation (Tango) | U2OS | EC50 | 10.2 µM | [1][3] |

Chemical Synthesis

A detailed, step-by-step protocol for the chemical synthesis of this compound is not explicitly available in the public domain. However, the discovery publication outlines the general synthetic route for the 2-(4-methylfuran-2(5H)-ylidene)malononitrile series of compounds.[5] The synthesis involves the reaction of an appropriate α-ketol with two equivalents of malononitrile (B47326) under basic conditions.[5] The proposed reaction mechanism begins with a Knoevenagel condensation, followed by an intramolecular cyclization where the hydroxyl group attacks one of the nitrile groups to form an iminolactone intermediate. This intermediate then reacts with a second molecule of malononitrile to yield the final product.[5]

General Synthetic Scheme:

-

Step 1: Synthesis of the precursor α-ketol, 1-(3,4-dichlorophenyl)-1-hydroxy-1-methylpropan-2-one. The specific protocol for this step is not detailed in the available literature.

-

Step 2: Condensation of the α-ketol with malononitrile. The α-ketol is reacted with two equivalents of malononitrile in the presence of a base to yield this compound.[5]

Signaling Pathways

GPR35 is known to signal through multiple downstream pathways, primarily involving Gαi/o, Gα12/13, and β-arrestin.[6][7] Upon activation by an agonist such as this compound, GPR35 can initiate a cascade of intracellular events. The Gαi/o pathway typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[6][7] The Gα12/13 pathway is associated with the activation of RhoGEFs and the subsequent regulation of the actin cytoskeleton.[6][7] Furthermore, agonist binding to GPR35 promotes the recruitment of β-arrestin, which not only desensitizes the G-protein-mediated signaling but also initiates its own signaling cascades, including the activation of MAP kinases like ERK1/2.[6][7]

Experimental Protocols

Dynamic Mass Redistribution (DMR) Assay

The DMR assay is a label-free technology that measures the redistribution of cellular mass in response to receptor activation.[1][2][8][9][10]

Materials:

-

HT-29 cells

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

384-well sensor microplates

-

DMR instrument (e.g., Corning Epic® system)

-

This compound and other test compounds

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

Procedure:

-

Cell Seeding: Seed HT-29 cells into 384-well sensor microplates at a density that allows for the formation of a confluent monolayer overnight.

-

Cell Culture: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Preparation: Prior to the assay, wash the cells with assay buffer and allow them to equilibrate in the DMR instrument for at least 1 hour.

-

Compound Preparation: Prepare serial dilutions of this compound and other test compounds in assay buffer.

-

Assay Execution:

-

Establish a baseline reading for a few minutes.

-

Add the compound solutions to the cell plates.

-

Record the DMR signal in real-time for a desired duration (e.g., 1-2 hours).

-

-

Data Analysis: The change in wavelength (in picometers) is plotted against time. The EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

β-Arrestin Translocation Assay (Tango Assay)

This assay measures the recruitment of β-arrestin to the activated GPCR, which is a hallmark of receptor activation and subsequent desensitization.[11][12][13][14][15]

Materials:

-

U2OS cell line stably expressing a GPR35-fusion protein and a β-arrestin-fusion protein (as per the Tango™ GPCR Assay System)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

White, clear-bottom 384-well plates

-

This compound and other test compounds

-

Assay buffer

-

Luminescent substrate for the reporter enzyme

Procedure:

-

Cell Seeding: Seed the engineered U2OS cells into 384-well plates and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound and other test compounds to the wells.

-

Incubation: Incubate the plates for a specified period (e.g., 6-24 hours) to allow for reporter gene expression.

-

Signal Detection: Add the luminescent substrate to the wells and measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. The EC50 values are calculated from the dose-response curves.

References

- 1. Applying label-free dynamic mass redistribution technology to frame signaling of G protein–coupled receptors noninvasively in living cells | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 2-(4-methylfuran-2(5H)-ylidene)malononitrile and thieno[3,2-b]thiophene-2-carboxylic acid derivatives as G protein-coupled receptor 35 (GPR35) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 7. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applying label-free dynamic mass redistribution technology to frame signaling of G protein-coupled receptors noninvasively in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Label-free cell-based dynamic mass redistribution assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dynamic Mass Redistribution Assays Decode Surface Influence on Signaling of Endogenous Purinergic P2Y Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cell Meter™ Beta-Arrestin Translocation GPCR Signaling Kit | AAT Bioquest [aatbio.com]

- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

GPR35 Activation by YE120 In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor predominantly expressed in the gastrointestinal tract and various immune cells. Its involvement in inflammatory processes has positioned it as a promising therapeutic target for a range of diseases. YE120, a small-molecule agonist, has been identified as a potent activator of GPR35. This technical guide provides an in-depth overview of the in vitro activation of GPR35 by this compound, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Data Presentation

The following tables summarize the in vitro potency of this compound and other common GPR35 agonists, Zaprinast and Pamoic Acid, across various functional assays. This data facilitates a comparative analysis of their activity profiles.

Table 1: In Vitro Potency (EC50) of GPR35 Agonists

| Compound | Assay Type | Species | EC50 (nM) | Reference |

| This compound | Dynamic Mass Redistribution (DMR) | Human | ~32 | [1] |

| This compound | β-Arrestin Recruitment | Human | ~10,200 | [1] |

| Zaprinast | Calcium Mobilization | Rat | 16 | [2] |

| Zaprinast | Calcium Mobilization | Human | 840 | [2][3] |

| Zaprinast | β-Arrestin Recruitment (BRET) | Rat | ~79.4 (pEC50 = 7.1) | [4][] |

| Zaprinast | β-Arrestin Recruitment (BRET) | Human | ~3981 (pEC50 = 5.4) | [4][] |

| Zaprinast | Receptor Internalization | Human | 1,100 | [3] |

| Zaprinast | ERK1/2 Phosphorylation | Human | 2,600 | [6] |

| Pamoic Acid | β-Arrestin Recruitment | Human | 79 | [6][7] |

| Pamoic Acid | Receptor Internalization | Human | 22 | [3][8] |

| Pamoic Acid | ERK1/2 Phosphorylation | Human | 65 | [6][8] |

GPR35 Signaling Pathways

Upon activation by agonists like this compound, GPR35 initiates downstream signaling through multiple pathways, primarily involving Gαi/o, Gα12/13, and β-arrestin proteins.[9][10] The activation of these pathways leads to various cellular responses, including the modulation of inflammatory processes.[9]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the activation of GPR35 by this compound.

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures global changes in cellular mass distribution upon receptor activation.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture and Plating:

-

Culture HT-29 cells, which endogenously express GPR35, in appropriate media.

-

Seed the cells into 384-well biosensor microplates at a density of 10,000-15,000 cells per well.

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

On the day of the assay, wash the cells twice with assay buffer (e.g., HBSS with 20 mM HEPES).

-

Place the cell plate into the DMR instrument and allow it to equilibrate to 28°C.

-

Establish a stable baseline reading for 2 minutes.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound solutions to the wells and immediately start recording the DMR signal (a change in wavelength in picometers) in real-time for at least 60 minutes.

-

-

Data Analysis:

-

The kinetic response data is analyzed to determine the magnitude of the DMR signal at a specific time point.

-

Plot the DMR signal against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

β-Arrestin Recruitment Assay (PathHunter®)

This assay measures the recruitment of β-arrestin to the activated GPR35 receptor using enzyme fragment complementation.

Experimental Workflow:

Detailed Protocol:

-

Cell Plating:

-

Use a CHO-K1 or HEK293 cell line stably co-expressing a ProLink™-tagged GPR35 and an Enzyme Acceptor-tagged β-arrestin (e.g., PathHunter® cells).

-

Plate the cells in a 384-well white, clear-bottom assay plate at a density of 5,000 cells per well in 20 µL of plating medium.

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Addition:

-

Prepare a serial dilution of this compound in the appropriate assay buffer.

-

Add 5 µL of the diluted this compound to the wells.

-

Incubate the plate for 90 minutes at 37°C.

-

-

Detection:

-

Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

-

Add 12.5 µL of the detection reagent to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Read the chemiluminescent signal using a plate reader.

-

Normalize the data to a vehicle control and a maximal response from a reference agonist.

-

Plot the normalized response against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the EC50.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the increase in phosphorylated ERK1/2, a downstream effector of GPR35 signaling.

Detailed Protocol:

-

Cell Culture and Stimulation:

-

Culture GPR35-expressing cells (e.g., HEK293 or HT-29) in 6-well plates until they reach 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to the experiment.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5, 10, 15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

-

Plot the normalized data against the this compound concentration to determine the EC50.

-

The this compound-induced ERK1/2 phosphorylation can be attenuated by a specific GPR35 antagonist, such as CID2745687, confirming the GPR35-mediated effect.[11]

Conclusion

This compound is a potent agonist of GPR35, capable of activating multiple downstream signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers studying GPR35 pharmacology. The species-dependent potency variations observed for some GPR35 agonists underscore the importance of careful tool compound selection in translational research. Further characterization of this compound and other GPR35 modulators will be crucial in elucidating the therapeutic potential of targeting this receptor.

References

- 1. medkoo.com [medkoo.com]

- 2. Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are GPR35 agonists and how do they work? [synapse.patsnap.com]

- 11. G protein-coupled receptor 35 contributes to mucosal repair in mice via migration of colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

YE120: A Potent Agonist for GPR35 Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 35 (GPR35) has emerged as a promising therapeutic target for a variety of diseases, including inflammatory bowel disease, metabolic disorders, and certain cancers. The study of this orphan receptor has been significantly advanced by the development of potent and selective tool compounds. Among these, YE120 has been identified as a valuable small-molecule agonist for elucidating the physiological and pathological roles of GPR35. This technical guide provides a comprehensive overview of this compound, including its chemical properties, in vitro activity, and the experimental protocols for its use in GPR35 studies, aimed at supporting researchers in their exploration of this important therapeutic target.

Chemical Properties and Data Presentation

This compound, with the chemical name 2-[3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethyl-2(5H)-furanylidene]-propanedinitrile, is a potent GPR35 agonist.[1][2][3] Its activity has been characterized in various in vitro assays, demonstrating its utility in probing GPR35 function.

| Property | Value | Reference |

| Chemical Name | 2-[3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethyl-2(5H)-furanylidene]-propanedinitrile | [2][3] |

| Molecular Formula | C₁₆H₉Cl₂N₃O | [2] |

| Molecular Weight | 330.17 g/mol | [2] |

| CAS Number | 383124-82-1 | [2][3] |

| Appearance | Solid powder | [2] |

| Purity | ≥98% (HPLC) | [3] |

| Solubility | Soluble in DMSO | [2] |

Table 1: Physicochemical Properties of this compound

In Vitro Activity of this compound

This compound has been shown to be a potent activator of GPR35 in various cell-based assays. Its efficacy is most pronounced in Dynamic Mass Redistribution (DMR) assays, which measure global cellular responses upon receptor activation. In contrast, it exhibits partial agonism in β-arrestin recruitment assays, suggesting potential for biased signaling.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Dynamic Mass Redistribution (DMR) | HT-29 | EC₅₀ | ~32 nM | [2] |

| β-Arrestin Translocation (Tango) | U2OS | EC₅₀ | ~10.2 µM | [2] |

| Wound Closure | YAMC colonic epithelial, IEC-6 intestinal epithelial | Concentration | 10 µM |

Table 2: In Vitro Activity of this compound

Comparative Potency of GPR35 Agonists

To provide context for the activity of this compound, the following table compares its potency with other commonly used GPR35 agonists, Zaprinast and Pamoic Acid, in different assay formats. It is important to note that EC₅₀ values can vary between studies due to different experimental conditions.

| Agonist | Assay Type | Species | EC₅₀ | Reference |

| This compound | DMR | Human (HT-29) | ~32 nM | [2] |

| β-Arrestin Recruitment | Human (U2OS) | ~10.2 µM | [2] | |

| Zaprinast | β-Arrestin Recruitment | Human | ~5 µM | [4] |

| β-Arrestin Recruitment | Rat | ~95.5 nM | [4] | |

| β-Arrestin Recruitment | Mouse | ~977 nM | [4] | |

| Calcium Mobilization | Human | 840 nM | [5] | |

| Calcium Mobilization | Rat | 16 nM | [5] | |

| Pamoic Acid | β-Arrestin Recruitment | Human | 79 nM | [5] |

| ERK1/2 Activation | Human | 65 nM | [5] | |

| GPR35 Internalization | Human | 22 nM | [5] |

Table 3: Comparative Potency of GPR35 Agonists

GPR35 Signaling Pathways

Activation of GPR35 by agonists like this compound initiates a cascade of intracellular signaling events. GPR35 is known to couple to multiple G protein subtypes, primarily Gαi/o and Gα12/13, as well as engaging the β-arrestin pathway.[6] These initial events lead to the modulation of various downstream effectors, including the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, resulting in the phosphorylation of ERK1/2.[6]

GPR35 Signaling Pathways Activated by this compound.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the use of this compound as a tool compound for GPR35 studies.

Dynamic Mass Redistribution (DMR) Assay

This label-free technology measures global phenotypic responses in living cells upon receptor activation.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. medkoo.com [medkoo.com]

- 3. YE 120 | GPR35 | Tocris Bioscience [tocris.com]

- 4. scienceexchange.com [scienceexchange.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Effect of YE120 on G Protein Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of YE120, a small-molecule agonist of the G protein-coupled receptor 35 (GPR35). It details the compound's biased agonism, its specific interactions with G protein subtypes, and the resultant downstream signaling pathways. This document synthesizes available quantitative data, outlines detailed experimental protocols for key assays, and presents visual representations of the signaling cascades and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.

Introduction to this compound and GPR35

This compound is a synthetic small molecule that has been identified as a potent agonist for the G protein-coupled receptor 35 (GPR35)[1]. GPR35 is a historically orphan receptor that is increasingly recognized for its role in various physiological and pathophysiological processes, including inflammation, metabolic disorders, and mucosal repair[2][3][4]. It is highly expressed in the gastrointestinal tract and various immune cells, making it a promising therapeutic target[2][5].

G protein-coupled receptors (GPCRs) constitute a large family of transmembrane receptors that transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins. These G proteins are classified into four main families based on their α-subunit: Gαs, Gαi/o, Gαq/11, and Gα12/13, each initiating distinct downstream signaling cascades. Understanding the specific G protein coupling profile of a GPCR agonist is paramount for predicting its cellular and physiological effects.

Quantitative Pharmacology of this compound

This compound exhibits a pharmacological profile indicative of biased agonism, preferentially activating G protein-mediated signaling pathways over β-arrestin recruitment. This bias is evident from the significant difference in its potency in functional assays measuring these distinct pathways.

| Assay Type | Parameter | Value | Reference |

| Dynamic Mass Redistribution (DMR) | EC₅₀ | ~32 nM | [1] |

| β-Arrestin Recruitment | EC₅₀ | ~10.2 µM | [1] |

Table 1: Quantitative pharmacological data for this compound at the GPR35 receptor.

G Protein Coupling Profile of this compound

Experimental evidence indicates that GPR35, the molecular target of this compound, couples to multiple G protein families, primarily the Gαi/o and Gα12/13 subtypes.

Gαi/o Coupling

A key study has demonstrated that the cellular effects of this compound are sensitive to pertussis toxin (PTX)[4]. PTX is a specific inhibitor of the Gαi/o family of G proteins, preventing their interaction with GPCRs[6][7][8]. The reversal of this compound-induced effects by PTX provides strong evidence for the coupling of the this compound-activated GPR35 to Gαi/o proteins[4]. The activation of Gαi/o typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Gα12/13 Coupling

Downstream Signaling Pathways Activated by this compound

The engagement of Gαi/o and potentially Gα12/13 by this compound-activated GPR35 leads to the modulation of several downstream signaling pathways.

ERK1/2 Phosphorylation

This compound has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2)[2][4]. This pro-mitogenic signaling pathway is a common downstream effector of GPCR activation. The this compound-induced ERK1/2 phosphorylation is attenuated by GPR35 antagonists and forskolin, an activator of adenylyl cyclase that opposes Gαi signaling, further supporting the role of the Gαi/o pathway in this response[4].

Promotion of Cell Migration and Wound Healing

Consistent with the activation of pathways regulating cytoskeletal dynamics, this compound and other GPR35 agonists have been demonstrated to promote the migration of colonic epithelial cells, contributing to mucosal repair and wound healing[2][4]. This effect is linked to the upregulation of fibronectin and its receptor, integrin α5[4].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on G protein coupling.

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures the redistribution of cellular mass in response to receptor activation, providing a global readout of cellular signaling.

-

Cell Culture: Adherent cells endogenously or recombinantly expressing GPR35 are seeded into 384-well biosensor microplates and cultured to form a confluent monolayer.

-

Compound Preparation: this compound is serially diluted in a suitable assay buffer to a range of concentrations.

-

Assay Procedure:

-

The cell plate is washed with assay buffer and equilibrated to the assay temperature.

-

A baseline DMR signal is recorded for a defined period.

-

The this compound dilutions are added to the wells, and the DMR signal is monitored in real-time for a specified duration.

-

-

Data Analysis: The change in DMR signal over time is plotted, and dose-response curves are generated to determine the EC₅₀ of this compound.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR35, often using enzyme fragment complementation or resonance energy transfer techniques.

-

Cell Line: A cell line co-expressing GPR35 fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment is used.

-

Compound Preparation: this compound is serially diluted in assay buffer.

-

Assay Procedure:

-

Cells are seeded into a microplate.

-

This compound dilutions are added to the wells and incubated.

-

The substrate for the reporter enzyme is added.

-

The resulting luminescent or fluorescent signal is measured.

-

-

Data Analysis: The signal is plotted against the this compound concentration to generate a dose-response curve and calculate the EC₅₀.

Pertussis Toxin (PTX) Inhibition Assay

This assay is used to determine the involvement of Gαi/o proteins in a cellular response.

-

Cell Culture: Cells expressing GPR35 are seeded and cultured.

-

PTX Treatment: Cells are pre-incubated with an effective concentration of PTX for a sufficient duration (typically several hours) to allow for ADP-ribosylation of Gαi/o proteins. Control cells are incubated with vehicle.

-

Functional Assay: The cellular response of interest (e.g., cell migration, ERK phosphorylation) is measured in both PTX-treated and control cells upon stimulation with this compound.

-

Data Analysis: The response to this compound in PTX-treated cells is compared to that in control cells. A significant reduction or abolition of the response in PTX-treated cells indicates the involvement of Gαi/o proteins.

Visualizations

Signaling Pathways

References

- 1. medkoo.com [medkoo.com]

- 2. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR35 in Intestinal Diseases: From Risk Gene to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G protein-coupled receptor 35 contributes to mucosal repair in mice via migration of colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pertussis toxin-sensitive G protein that supports vitellogenin uptake by promoting patency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signalling functions and biochemical properties of pertussis toxin-resistant G-proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. OZITX, a pertussis toxin-like protein for occluding inhibitory G protein signalling including Gαz - PMC [pmc.ncbi.nlm.nih.gov]

Probing GPR35 Signaling: A Technical Guide to YE120 and β-Arrestin Recruitment Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of YE120, a synthetic agonist of the G protein-coupled receptor 35 (GPR35), and its characterization using β-arrestin recruitment assays. This document offers a comprehensive overview of the underlying signaling pathways, detailed experimental protocols, and a structured presentation of available quantitative data to facilitate further research and drug development efforts targeting GPR35.

Introduction: GPR35 and the Significance of Biased Agonism

G protein-coupled receptor 35 (GPR35) is an orphan receptor predominantly expressed in immune cells and the gastrointestinal tract. It has emerged as a promising therapeutic target for a range of inflammatory and metabolic diseases. The activation of GPR35, like other GPCRs, can trigger two major signaling cascades: a G protein-dependent pathway and a β-arrestin-dependent pathway.

The concept of "biased agonism" or "functional selectivity" has revolutionized GPCR drug discovery. It posits that ligands can preferentially activate one signaling pathway over another, leading to more targeted therapeutic effects with potentially fewer side effects. Understanding the biased signaling profile of a GPR35 ligand is therefore crucial for its development as a therapeutic agent.

This compound is a small-molecule agonist of GPR35.[1] Pharmacological studies have revealed that this compound exhibits biased agonism, showing a preference for G protein-mediated signaling over the recruitment of β-arrestin.[1] This guide will delve into the technical aspects of assessing such a signaling profile, with a focus on β-arrestin recruitment assays.

Quantitative Data for this compound

The following tables summarize the available quantitative data for the activity of this compound on GPR35.

| Assay Type | Parameter | Value | Species | Reference |

| Dynamic Mass Redistribution (DMR) | EC50 | ~32 nM | Not Specified | [1] |

| β-Arrestin Recruitment | EC50 | ~10.2 µM | Not Specified | [1] |

Note: The significant difference in potency between the DMR assay (a measure of global cellular response, often G protein-mediated) and the β-arrestin recruitment assay highlights the G protein-biased nature of this compound. Further studies are required to provide a more comprehensive quantitative profile of this compound across various G protein subtypes and other downstream signaling events.

GPR35 Signaling Pathways

Activation of GPR35 by an agonist like this compound initiates a cascade of intracellular events. The specific downstream effects depend on which signaling pathway is preferentially engaged.

G Protein-Dependent Signaling

GPR35 is known to couple to Gαi/o and Gα13 G proteins.

-

Gαi/o Pathway: Activation of the Gαi/o subunit typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Gα13 Pathway: The Gα13 subunit activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. This can influence various cellular processes, including cytoskeletal rearrangement and gene transcription.

β-Arrestin-Dependent Signaling

Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), GPR35 can recruit β-arrestins. This interaction not only desensitizes the receptor and promotes its internalization but also initiates a distinct wave of G protein-independent signaling. β-arrestins can act as scaffolds for various signaling molecules, including components of the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinase (ERK).

Experimental Protocols

β-Arrestin Recruitment Assay (PathHunter® Assay Principle)

The PathHunter® β-arrestin recruitment assay is a widely used method to quantify the interaction between an activated GPCR and β-arrestin. The technology is based on enzyme fragment complementation (EFC). In this system, the GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the GPCR, the two enzyme fragments are brought into close proximity, forming a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Materials:

-

PathHunter® cell line co-expressing the GPR35-ProLink™ and β-arrestin-Enzyme Acceptor fusion proteins.

-

Cell plating reagent.

-

Assay buffer.

-

Test compound (e.g., this compound) and reference agonist.

-

PathHunter® detection reagent kit.

-

White, solid-bottom 384-well assay plates.

-

Luminometer.

Procedure:

-

Cell Plating:

-

Culture the PathHunter® cells according to the supplier's instructions.

-

On the day before the assay, harvest the cells and resuspend them in the appropriate cell plating reagent.

-

Dispense the cell suspension into the wells of a 384-well plate.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound and the reference agonist in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compounds in assay buffer to generate a dose-response curve. The final solvent concentration should be kept constant and typically below 1%.

-

Add the diluted compounds to the wells containing the cells. Include wells with vehicle control (no compound) and a positive control (saturating concentration of reference agonist).

-

-

Incubation:

-

Incubate the plate for the recommended time (typically 60-90 minutes) at 37°C.

-

-

Detection:

-

Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

-

Add the detection reagent to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the chemiluminescent signal using a luminometer.

-

Plot the luminescence signal against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy (Emax) for each compound.

-

ERK Phosphorylation Assay (Western Blot)